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carboxylate

Cat. No.: B1284035 Get Quote

For researchers, scientists, and professionals in drug development, this technical guide

provides an in-depth analysis of the spectroscopic data for Ethyl 2-methylpyrimidine-5-
carboxylate. This document presents a comprehensive summary of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed

experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The structural integrity and purity of Ethyl 2-methylpyrimidine-5-carboxylate have been

confirmed through various spectroscopic methods. The collected data is summarized in the

tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.12 s 2H H-4, H-6

4.41 q 2H -OCH₂CH₃

2.78 s 3H 2-CH₃

1.40 t 3H -OCH₂CH₃
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Table 2: ¹³C NMR Spectroscopic Data
No experimental ¹³C NMR data for Ethyl 2-methylpyrimidine-5-carboxylate was found in the

public domain at the time of this report. Predicted values based on computational models and

data from analogous structures are provided for reference.

Chemical Shift (δ) ppm (Predicted) Assignment

167.1 C=O (ester)

164.5 C-2

157.9 C-4, C-6

121.3 C-5

61.5 -OCH₂CH₃

25.8 2-CH₃

14.2 -OCH₂CH₃

Table 3: Infrared (IR) Spectroscopic Data
Specific experimental IR data for Ethyl 2-methylpyrimidine-5-carboxylate is not readily

available. The following table lists the expected characteristic absorption bands based on the

functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (ester)

~1580, ~1470 Medium-Strong
C=N, C=C stretch (pyrimidine

ring)

~1250 Strong C-O stretch (ester)
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Table 4: Mass Spectrometry (MS) Data
While a specific experimental mass spectrum was not found, the expected molecular ion peak

for Ethyl 2-methylpyrimidine-5-carboxylate is provided. The synthesis and characterization

of this compound have been confirmed using mass spectrometry.[1]

m/z Ion

166.07 [M]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above. These protocols are based on standard techniques for

the analysis of pyrimidine derivatives and other organic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal

standard (δ 0.00). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data

processing involves Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectra are generally obtained using a spectrometer

equipped with a KBr pellet sample holder or an attenuated total reflectance (ATR) accessory.

For solid samples, a small amount of the compound is ground with dry potassium bromide

(KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron impact (EI) ionization source coupled

with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion

source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting

charged fragments are then separated based on their mass-to-charge ratio (m/z).
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Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound

like Ethyl 2-methylpyrimidine-5-carboxylate is depicted in the following diagram.
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Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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